4,4'-Bis(2-benzoxazolyl)stilbene
Overview
Description
4,4’-Bis(2-benzoxazolyl)stilbene is a fluorescent compound known for its high fluorescence quantum yields and monoexponential lifetime in solutions . It is widely used as an optical brightener in various applications, including textiles, plastics, and coatings . The compound is also recognized for its photoluminescent properties, making it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(2-benzoxazolyl)stilbene typically involves the reaction of 2-aminophenol with terephthalaldehyde under specific conditions . The reaction proceeds through a condensation process, forming the benzoxazole rings and the stilbene backbone. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 4,4’-Bis(2-benzoxazolyl)stilbene involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography . The compound is produced in bulk for use in various industries, including plastics, textiles, and coatings .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(2-benzoxazolyl)stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the stilbene backbone, altering its photophysical properties.
Substitution: Substitution reactions can introduce different functional groups into the benzoxazole rings, enhancing its fluorescence properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used to reduce the stilbene backbone.
Major Products Formed: The major products formed from these reactions include various derivatives of 4,4’-Bis(2-benzoxazolyl)stilbene with altered photophysical properties, making them suitable for different applications .
Scientific Research Applications
4,4’-Bis(2-benzoxazolyl)stilbene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4’-Bis(2-benzoxazolyl)stilbene involves its ability to absorb ultraviolet light and emit visible light, making it highly fluorescent . The compound’s fluorescence is attributed to the presence of benzoxazole rings, which facilitate the absorption and emission of light . The molecular targets and pathways involved include the interaction with nucleic acids and proteins, where the compound binds and fluoresces, allowing for detection and imaging .
Comparison with Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Another fluorescent compound with similar applications in optical brightening.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Used as a fluorescent brightener in textiles and paper.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its high fluorescence quantum yield and used in similar applications.
Uniqueness: 4,4’-Bis(2-benzoxazolyl)stilbene is unique due to its high fluorescence quantum yield and monoexponential lifetime, making it highly effective as an optical brightener and fluorescent probe . Its ability to form excimers and photoluminescent chromophores further enhances its applications in various fields .
Properties
IUPAC Name |
2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O2/c1-3-7-25-23(5-1)29-27(31-25)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-30-24-6-2-4-8-26(24)32-28/h1-18H/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACIQIJMCYPHQ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892019 | |
Record name | 2,2'-[(1E)-1,2-Ethenediyldi-4,1-phenylene]bis[benzoxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1533-45-5, 36422-63-6 | |
Record name | 2,2'-(Vinylenedi-4-phenylene)bis(benzoxazole) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC252132 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-[(1E)-1,2-Ethenediyldi-4,1-phenylene]bis[benzoxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(vinylenedi-p-phenylene)bisbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORESCENT BRIGHTENER 393 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128BY3ERD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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